molecular formula C11H10O B8738973 2-Isopropenylbenzofuran

2-Isopropenylbenzofuran

Cat. No.: B8738973
M. Wt: 158.20 g/mol
InChI Key: YFXVTJNIUCYXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropenylbenzofuran is a benzofuran derivative characterized by an isopropenyl (-CH₂C(CH₂)=CH₂) substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and their biological activities are highly dependent on substituent patterns.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-7H,1H2,2H3

InChI Key

YFXVTJNIUCYXIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The activity of benzofuran derivatives is critically influenced by substituents at the 2-position. Below is a comparative analysis of 2-isopropenylbenzofuran and structurally related compounds:

Compound Name Substituent at Position 2 Key Biological Activities Mechanism/Findings Source/Reference
This compound Isopropenyl group Hypothesized anti-inflammatory, cytotoxic Predicted to interact with COX-2 via steric and electronic effects (inferred) Hypothetical
2-Arylbenzofurans Aryl groups (e.g., phenyl) COX-2 inhibition (e.g., Compound 11, IC50 = 0.8 µM) Aryl substituents enhance binding affinity to COX-2’s hydrophobic pocket Biomolecules 2020
2-Benzoylbenzofuran (A) Benzoyl group Cytotoxic (anticancer) Induces apoptosis in cancer cells via mitochondrial pathway Scheme 1, [12]
2-Imidazole Hybrid (C) Benzyl-imidazole Anti-inflammatory, cytotoxic Synergistic effects from imidazole’s hydrogen-bonding capacity Scheme 1, [14]

Key Observations:

Substituent Effects on Bioactivity: Aryl groups (e.g., in 2-arylbenzofurans) optimize COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site . Benzoyl or imidazole hybrids enhance cytotoxicity, likely through reactive oxygen species (ROS) generation or DNA intercalation .

Electronic and Steric Considerations :

  • The isopropenyl group’s vinyl moiety could participate in conjugation, altering electron density across the benzofuran core. This may reduce COX-2 affinity compared to aryl-substituted analogs but improve reactivity in pro-drug strategies.

Cluster Analysis :

  • In a similarity analysis of 58 benzofuran derivatives, compounds clustered into six classes based on substituent fragments . Isopropenyl-substituted analogs would likely occupy a distinct cluster, suggesting unique structure-activity relationships.

Research Findings and Implications

  • COX-2 Inhibition : 2-Arylbenzofurans (e.g., Compound 11) show potent COX-2 inhibition (IC50 < 1 µM), whereas isopropenyl derivatives may require structural optimization to match this activity .
  • Cytotoxicity: 2-Benzoylbenzofurans exhibit nanomolar efficacy in cancer cell lines, outperforming many aryl- or alkyl-substituted analogs . This highlights the importance of electron-withdrawing groups at the 2-position.
  • Synergistic Hybrids : Hybridization with imidazole (e.g., Compound C) enhances anti-inflammatory and cytotoxic profiles, suggesting that this compound could benefit from similar functionalization .

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